molecular formula C21H25NO2S2 B2833870 (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1421484-01-6

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2833870
CAS No.: 1421484-01-6
M. Wt: 387.56
InChI Key: VOMDOWWTTOYRDI-UHFFFAOYSA-N
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Description

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a synthetic methanone derivative featuring a piperidinyl core substituted with a (4-methoxyphenyl)thio methyl group and a 2-(methylthio)phenyl ketone moiety.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S2/c1-24-17-7-9-18(10-8-17)26-15-16-11-13-22(14-12-16)21(23)19-5-3-4-6-20(19)25-2/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMDOWWTTOYRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features, including a piperidine ring and thioether linkages, suggest possible interactions with various biological targets, making it a candidate for pharmacological research.

Chemical Structure and Properties

The chemical formula of the compound is C24H27NO2SC_{24}H_{27}NO_2S, with a molecular weight of 425.6 g/mol. The presence of methoxy and methylthio groups enhances its chemical diversity, potentially influencing its biological efficacy.

PropertyValue
Molecular FormulaC24H27NO2SC_{24}H_{27}NO_2S
Molecular Weight425.6 g/mol
Structural FeaturesPiperidine ring, Thioether linkage

The mechanism of action for this compound involves its interaction with specific receptors or enzymes. The structural components may enhance binding affinity to biological targets, influencing receptor activity or enzyme function. This interaction is crucial for understanding the compound's therapeutic potential.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer activity. Research has shown that similar compounds can induce apoptosis in cancer cells, such as MDA-MB-231 breast cancer cells. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit microtubule assembly, leading to cell cycle arrest and enhanced apoptosis through caspase activation at concentrations around 10 μM .

Neuropharmacological Effects

The piperidine structure is commonly associated with neuropharmacological agents. Compounds containing piperidine rings have been reported to modulate neurotransmitter systems, potentially affecting mood and cognition. The specific interactions of this compound with serotonin receptors or dopamine pathways warrant further investigation.

Case Studies

  • Anticancer Activity in Breast Cancer Cells : A study evaluated several compounds with similar structures and found that they could significantly inhibit cell proliferation in MDA-MB-231 cells at concentrations as low as 1 μM, leading to morphological changes and increased caspase-3 activity .
  • Microtubule Destabilization : In another study, derivatives exhibiting similar thioether linkages were tested for their ability to destabilize microtubules at concentrations around 20 μM, confirming their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, aryl substituents, and sulfur-containing functional groups. Key comparisons are outlined below:

Heterocyclic Core Modifications

  • Piperidine vs. Piperazine: The target compound utilizes a piperidine ring, which is less basic and conformationally restricted compared to piperazine derivatives like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) . Piperazine-containing compounds (e.g., MK37) often exhibit enhanced solubility due to the additional nitrogen atom, which may facilitate hydrogen bonding .

Aryl Substituent Variations

  • Electron-Donating vs. Electron-Withdrawing Groups :
    The 4-methoxyphenyl group in the target compound contrasts with the 4-(trifluoromethyl)phenyl group in compound 21. The trifluoromethyl group is strongly electron-withdrawing, which may alter electronic properties and metabolic stability compared to the methoxy group’s electron-donating effects .
  • Methylthio vs. Thiophene: The 2-(methylthio)phenyl ketone in the target compound differs from thiophene-containing analogs (e.g., MK47, compound 22).

Sulfur-Containing Functional Groups

  • Thioether vs. Thioester :
    The (4-methoxyphenyl)thio methyl group in the target compound is a stable thioether linkage, contrasting with thioester-containing derivatives (e.g., 3-(thiophen-2-ylthio)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22). Thioesters are more reactive, which may limit their utility in vivo due to hydrolysis susceptibility .

Electronic and Optical Properties

Compared to (4-methylphenyl)(4-methylpiperidin-1-yl)methanone (studied for nonlinear optical properties), the target compound’s methoxy and methylthio groups likely enhance polarizability and charge-transfer capabilities due to their electron-rich sulfur atoms and extended conjugation .

Research Implications

  • Bioactivity Potential: The methylthio and methoxyphenyl groups may improve membrane permeability compared to analogs with polar substituents (e.g., trifluoromethyl) .
  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step coupling reactions similar to MK37 and MK47, involving HOBt/TBTU-mediated amide bond formation .

Q & A

Q. What are the optimal synthetic routes for (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Thioether formation : Reacting 4-methoxyphenylthiol with a chloromethyl-piperidine intermediate under basic conditions (e.g., NaOH in DMF) to form the (4-methoxyphenyl)thio)methyl-piperidine moiety .
  • Acylation : Coupling the piperidine intermediate with 2-(methylthio)benzoyl chloride via nucleophilic acyl substitution, often using a base like triethylamine in dichloromethane .
  • Purification : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization to achieve >95% purity, verified by HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and chemical environments (e.g., methoxy protons at ~3.8 ppm, thioether carbons at 40–50 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated C21H23NO2S2C_{21}H_{23}NO_2S_2: 409.12 g/mol) .
  • HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95% peak area) .

Q. What initial pharmacological screening methods are recommended for this compound?

  • Methodological Answer :
  • In vitro receptor binding assays : Screen against CNS targets (e.g., serotonin or dopamine receptors) due to structural similarities to neuroactive piperidine derivatives .
  • Enzyme inhibition studies : Test activity against acetylcholinesterase or monoamine oxidase using spectrophotometric methods .
  • Cytotoxicity assays : Evaluate IC50_{50} values in cancer cell lines (e.g., MTT assay) given the thioether’s potential redox-modulating effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified thioether groups (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) or varying methylthio positions on the benzoyl ring .
  • Bioactivity testing : Compare IC50_{50} values in receptor binding or enzyme assays to identify critical substituents (e.g., methoxy groups enhance CNS penetration) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like 5-HT2A_{2A} receptors .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Batch purity verification : Re-analyze disputed batches via HPLC and NMR to rule out impurities (>98% purity required) .
  • Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding kinetics if ELISA results are inconsistent) .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or MOE to model binding poses in active sites (e.g., piperidine nitrogen forming hydrogen bonds with Glu residue in GPCRs) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict bioavailability .

Q. What strategies improve the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • logP optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2–3, enhancing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methylthio oxidation) and stabilize via fluorination .
  • Prodrug design : Mask the ketone as an ester to enhance permeability, with enzymatic cleavage in vivo .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Reaction optimization : Transition from batch to flow chemistry for thioether formation to improve yield and safety .
  • Purification at scale : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) to reduce costs .
  • Quality control : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .

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